molecular formula C18H32N2O8 B134597 Tetraethyl ethylenediaminetetraacetate CAS No. 3626-00-4

Tetraethyl ethylenediaminetetraacetate

Cat. No.: B134597
CAS No.: 3626-00-4
M. Wt: 404.5 g/mol
InChI Key: BUKIENGEWNQURM-UHFFFAOYSA-N
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Description

Tetraethyl ethylenediaminetetraacetate is a derivative of ethylenediaminetetraacetic acid, commonly known for its chelating properties. This compound is particularly effective in binding metal ions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl ethylenediaminetetraacetate is synthesized from ethylenediamine, formaldehyde, and sodium cyanide. The reaction involves the formation of tetrasodium ethylenediaminetetraacetate, which is then esterified to produce the tetraethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl ethylenediaminetetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraethyl ethylenediaminetetraacetate is unique due to its esterified form, which enhances its solubility in organic solvents and modifies its reactivity compared to ethylenediaminetetraacetic acid. This makes it particularly useful in applications requiring non-aqueous conditions .

Biological Activity

Tetraethyl ethylenediaminetetraacetate (TEEDTA) is a derivative of ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent used extensively in various fields, including biochemistry, medicine, and environmental science. TEEDTA possesses unique biological activities that make it a subject of interest in research. This article reviews the biological activity of TEEDTA, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

TEEDTA is characterized by its ability to form stable complexes with metal ions, which is crucial for its biological activity. The molecular formula for TEEDTA is C12H22N2O8C_{12}H_{22}N_2O_8, and it features four ethyl ester groups attached to the EDTA backbone. This modification enhances its solubility and bioavailability compared to its parent compound, EDTA.

TEEDTA exerts its biological effects primarily through the following mechanisms:

  • Metal Ion Chelation : TEEDTA binds to divalent and trivalent metal ions, which can influence various biochemical pathways. This chelation can inhibit metal-dependent enzymes and alter the availability of essential trace elements in biological systems .
  • Antioxidant Activity : Research has indicated that TEEDTA may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells . This activity can be beneficial in preventing cellular damage associated with various diseases.
  • Drug Delivery Systems : TEEDTA has been explored as a component in drug delivery systems, particularly for anticancer agents like doxorubicin. Its chelating ability can enhance drug solubility and stability, potentially improving therapeutic efficacy while minimizing side effects .

Biological Applications

TEEDTA's biological applications span several areas:

  • Chelation Therapy : It is used in treating heavy metal poisoning by facilitating the excretion of toxic metals from the body . The ability to form stable complexes with metals like lead and mercury makes it effective in clinical settings.
  • Cell Culture : In laboratory settings, TEEDTA is employed as a chelating agent to prevent cell clumping during culture processes, allowing for better growth conditions for adherent cell lines .
  • Antimicrobial Properties : Some studies have indicated that TEEDTA may possess antimicrobial properties due to its metal-chelating ability, which can inhibit microbial growth by depriving pathogens of essential metal ions .

Case Studies

Several studies highlight the biological activity of TEEDTA:

  • Study on Drug Delivery : A study demonstrated that liposomes loaded with doxorubicin using an NH4TEEDTA gradient showed enhanced stability and reduced cardiotoxicity compared to traditional methods. The formulation maintained similar antitumor efficacy while decreasing side effects .
  • Antioxidant Activity Assessment : In vitro experiments revealed that TEEDTA could significantly reduce oxidative stress markers in human cell lines exposed to oxidative agents. The results suggest potential applications in protective therapies against oxidative damage .
  • Chelation Efficacy in Heavy Metal Removal : Clinical trials have shown that patients treated with TEEDTA exhibited significant reductions in blood lead levels compared to controls, underscoring its effectiveness as a chelating agent in detoxification protocols .

Data Tables

PropertyValue
Molecular Weight292.24 g/mol
SolubilitySoluble in water
pH StabilityStable at neutral pH
Chelation CapacityHigh for divalent/trivalent ions
ApplicationDescription
Chelation TherapyTreatment for heavy metal poisoning
Drug DeliveryEnhances solubility/stability of drugs
Cell CulturePrevents cell clumping
Antimicrobial ActivityInhibits microbial growth

Properties

IUPAC Name

ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O8/c1-5-25-15(21)11-19(12-16(22)26-6-2)9-10-20(13-17(23)27-7-3)14-18(24)28-8-4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKIENGEWNQURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294076
Record name Tetraethyl ethylenediaminetetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3626-00-4
Record name Tetraethyl ethylenediaminetetraacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetraethyl ethylenediaminetetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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